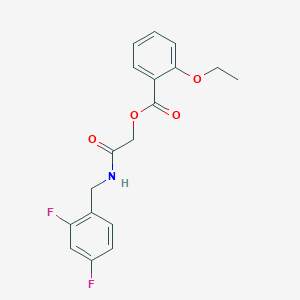

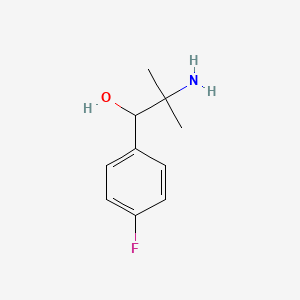

2-Amino-1-(4-fluorophenyl)-2-methylpropan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-Amino-1-(4-fluorophenyl)-2-methylpropan-1-ol is a structurally significant molecule that has been the subject of various synthetic and analytical studies due to its potential biological activities and chemical properties. While the provided papers do not directly discuss this exact compound, they do provide insights into related compounds and their synthesis, characterization, and potential applications, which can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves strategic functionalization and incorporation of substituents to achieve desired biological activities. For instance, the synthesis of 2-substituted 2-aminopropane-1,3-diols, as mentioned in paper , involves the introduction of a phenyl ring and optimization of the alkyl side chain length for immunosuppressive activity. Similarly, the synthesis of monomethylthio analogues of 1-(2,4,5-trimethoxyphenyl)-2-aminopropane, as described in paper , showcases regiospecific synthetic routes to obtain isomeric amines with potential psychotomimetic potency. These synthetic approaches could be adapted for the synthesis of this compound, considering the importance of the position and nature of substituents on the phenyl ring and the alkyl chain.

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound has been elucidated using various analytical techniques. For example, the crystal structure of a compound with a similar fluorophenyl motif was determined using X-ray crystallography, as reported in paper . The compound crystallizes in the monoclinic space group, and its packing is stabilized by hydrogen bonds and π-π stacking interactions. These structural details are crucial for understanding the molecular interactions and stability of such compounds.

Chemical Reactions Analysis

The chemical reactivity of related aminopropane derivatives has been explored in the context of their biological activities. The O-demethylation of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane, a psychotomimetic amine, was investigated to understand its metabolism and potential psychotomimetic properties, as discussed in paper . This type of metabolic study is relevant for this compound, as it may undergo similar biotransformations that could influence its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to this compound have been characterized using various techniques. For instance, the thermal properties of a compound containing a fluorophenyl group were analyzed using thermogravimetric analysis (TGA) and differential thermal analysis (DTA), as mentioned in paper . These methods provide insights into the stability and decomposition patterns of such compounds. Additionally, the antitumor activities of derivatives, as reported in paper , highlight the importance of stereochemistry and the influence of substituents on biological efficacy.

Aplicaciones Científicas De Investigación

Synthetic Methodologies and Intermediate Applications

2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic materials, highlights the importance of fluorinated intermediates in drug synthesis. The development of practical synthesis methods for such compounds is crucial for large-scale production, underscoring the role of fluorinated compounds like 2-Amino-1-(4-fluorophenyl)-2-methylpropan-1-ol in pharmaceutical manufacturing (Qiu et al., 2009).

Chemosensors and Fluorescent Probes

The compound's potential as a fluorophoric platform for the development of chemosensors is significant, especially for detecting metal ions and other analytes. Such applications are critical for environmental monitoring, medical diagnostics, and research tools, demonstrating the compound's versatility beyond traditional pharmaceutical uses (Roy, 2021).

Biochemical Research Tools

The introduction of fluorine atoms into peptides and proteins as a strategy to enhance stability against chemical and thermal denaturation opens new avenues for the design of proteins with novel properties. This application is particularly relevant in the development of robust enzymes for industrial processes and therapeutic proteins resistant to denaturation (Buer & Marsh, 2012).

Molecular Imaging and Diagnostics

Fluorine's role in enhancing the properties of fluorophores used in molecular imaging underscores the importance of this compound in the development of diagnostic tools. The compound's potential toxicity as a fluorophore necessitates thorough investigation, ensuring safety in clinical applications (Alford et al., 2009).

Mecanismo De Acción

Safety and Hazards

Propiedades

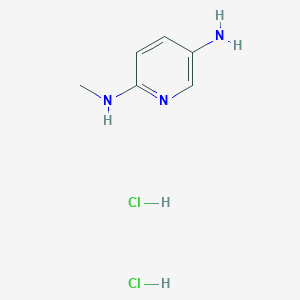

IUPAC Name |

2-amino-1-(4-fluorophenyl)-2-methylpropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO/c1-10(2,12)9(13)7-3-5-8(11)6-4-7/h3-6,9,13H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNHQCLMZHVPRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C1=CC=C(C=C1)F)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-tert-butylphenyl)sulfonyl]-1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2517227.png)

![(E)-ethyl 7-methyl-3-oxo-2-(pyridin-3-ylmethylene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2517230.png)

![5-Bromo-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinylamine](/img/structure/B2517231.png)

![3-[(Trimethylsilyl)ethynyl]benzoic acid](/img/structure/B2517241.png)